molecular formula C25H29N3O5 B12789097 MS-180 free base CAS No. 790639-17-7

MS-180 free base

Cat. No.: B12789097
CAS No.: 790639-17-7
M. Wt: 451.5 g/mol
InChI Key: LKMZVCXVGWBLDI-KRWDZBQOSA-N
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Description

MS-180 free base, identified by CAS No. 1046861-20-4, is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a compound of interest in neurochemical and pharmacological research. Key physicochemical properties include:

  • Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Synthetic accessibility score: 2.07, suggesting moderate ease of synthesis.

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using reagents such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

CAS No.

790639-17-7

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate

InChI

InChI=1S/C25H29N3O5/c1-2-32-23(29)14-17-13-20-15-21(7-8-22(20)33-16-17)27-25(30)19-5-3-18(4-6-19)24(26)28-9-11-31-12-10-28/h3-8,15,17,26H,2,9-14,16H2,1H3,(H,27,30)/t17-/m0/s1

InChI Key

LKMZVCXVGWBLDI-KRWDZBQOSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=N)N4CCOCC4)OC1

Canonical SMILES

CCOC(=O)CC1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=N)N4CCOCC4)OC1

Origin of Product

United States

Chemical Reactions Analysis

MS-180 free base can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MS-180 free base has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical products.

Comparison with Similar Compounds

Comparison with Similar Compounds

MS-180 free base belongs to a class of halogenated arylboronic acids, which are widely used in Suzuki-Miyaura coupling reactions for drug discovery and material science. Below is a detailed comparison with structurally and functionally related compounds (Table 1) :

Table 1: Comparative Analysis of this compound and Similar Boronic Acids

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C₆H₅BBrClO₂ 235.27 1.00 (Reference) High BBB permeability, LogP = 2.15 (XLOGP3)
(6-Bromo-2,3-dichlorophenyl)boronic acid 1256355-82-7 C₆H₄BBrCl₂O₂ 270.27 0.87 Lower solubility (0.12 mg/mL), higher halogen content
(5-Bromo-2-chlorophenyl)boronic acid 1072942-22-5 C₆H₅BBrClO₂ 235.27 0.85 Similar LogP (2.15) but reduced synthetic accessibility (score = 2.45)
(4-Bromo-3-fluorophenyl)boronic acid 871329-31-8 C₆H₅BBrFO₂ 219.82 0.71 Higher GI absorption, fluorine substitution enhances metabolic stability

Key Findings:

Structural Variations and Bioactivity: The addition of fluorine in (4-Bromo-3-fluorophenyl)boronic acid improves metabolic stability but reduces BBB penetration compared to this compound .

Physicochemical Properties :

  • This compound exhibits balanced lipophilicity (LogP ~2.15), optimizing both solubility and membrane permeability. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid has higher halogen content, leading to reduced aqueous solubility (0.12 mg/mL) .
  • Synthetic Accessibility : Compounds with multiple halogens (e.g., dichloro derivatives) show lower synthetic accessibility scores due to complex purification requirements.

Functional Applications: this compound and its analogs are primarily used in cross-coupling reactions to synthesize biaryl compounds for drug candidates. For example, (3-Bromo-5-chlorophenyl)boronic acid serves as a precursor in antipsychotic drug synthesis .

Discrepancies in Terminology

The term "MS-180" appears in conflicting contexts across sources:

  • Chemical Compound : As described above, this compound (CAS 1046861-20-4) is a boronic acid derivative .
  • Maternal Separation Model : In neurobiological studies, "MS-180" refers to a 180-minute maternal separation protocol in Wistar-Kyoto (WKY) rats, which induces epigenetic changes in the hippocampus .
  • Industrial Use : MS-180 is also a model number for mechanical components (e.g., Hirose coaxial connectors) and concrete mixtures .

Researchers must clarify the context of "MS-180" to avoid misinterpretation.

Q & A

Q. How can multi-omics integration advance understanding of MS-180’s role in stress resilience?

  • Methodological Answer : Combine MethylCap-seq, ATAC-seq (chromatin accessibility), and single-nucleus RNA-seq to map methylation-transcription regulatory networks. Use Mendelian randomization to infer causal relationships between methylation QTLs (meQTLs) and stress-related phenotypes in human cohort data .

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